molecular formula C11H12N2O2S B2590984 N-[(quinolin-8-yl)methyl]methanesulfonamide CAS No. 1486517-97-8

N-[(quinolin-8-yl)methyl]methanesulfonamide

Cat. No.: B2590984
CAS No.: 1486517-97-8
M. Wt: 236.29
InChI Key: LIZSGAILLCFTSZ-UHFFFAOYSA-N
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Description

N-[(quinolin-8-yl)methyl]methanesulfonamide is an organic compound that belongs to the class of quinolines and derivatives. It is characterized by the presence of a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring, forming benzo[b]azabenzene. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(quinolin-8-yl)methyl]methanesulfonamide typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[(quinolin-8-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(quinolin-8-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(quinolin-8-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(quinolin-8-yl)methyl]benzenesulfonamide
  • N-[(quinolin-8-yl)methyl]ethanesulfonamide
  • N-[(quinolin-8-yl)methyl]propylsulfonamide

Uniqueness

N-[(quinolin-8-yl)methyl]methanesulfonamide is unique due to its specific structural features, such as the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in enzyme inhibition and greater stability under various reaction conditions .

Properties

IUPAC Name

N-(quinolin-8-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-16(14,15)13-8-10-5-2-4-9-6-3-7-12-11(9)10/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZSGAILLCFTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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